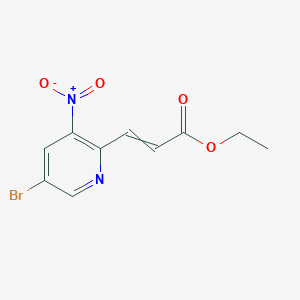
Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 3-position, and an ethyl acrylate moiety attached to the 2-position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate typically involves the bromination of 3-nitropyridine followed by the introduction of the ethyl acrylate group. One common method includes:
Bromination: The starting material, 3-nitropyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Acrylation: The brominated product is then subjected to a Heck reaction with ethyl acrylate in the presence of a palladium catalyst and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl acrylate moiety, forming epoxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO, and bases such as potassium carbonate.
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Major Products:
Substitution: Amino or thio derivatives of the pyridine ring.
Reduction: Ethyl 3-(5-Amino-2-pyridyl)acrylate.
Oxidation: Epoxides or other oxidized acrylate derivatives.
科学研究应用
Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate is primarily determined by its functional groups:
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Nitro Group: Can be reduced to an amino group, which can interact with biological targets such as enzymes or receptors.
Ethyl Acrylate Moiety:
相似化合物的比较
Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate can be compared with other pyridine derivatives:
Ethyl 3-(5-Bromo-2-methoxy-3-pyridyl)acrylate: Similar structure but with a methoxy group instead of a nitro group, leading to different reactivity and applications.
Ethyl 3-(5-Bromo-2-amino-3-pyridyl)acrylate: Contains an amino group, making it more suitable for biological applications.
Ethyl 3-(5-Bromo-3-chloro-2-pyridyl)acrylate:
Uniqueness: The presence of both a bromine atom and a nitro group in this compound makes it a versatile compound with unique reactivity, suitable for a wide range of synthetic and research applications.
属性
分子式 |
C10H9BrN2O4 |
|---|---|
分子量 |
301.09 g/mol |
IUPAC 名称 |
ethyl 3-(5-bromo-3-nitropyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H9BrN2O4/c1-2-17-10(14)4-3-8-9(13(15)16)5-7(11)6-12-8/h3-6H,2H2,1H3 |
InChI 键 |
MRUCISKWEAUVMJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CC1=C(C=C(C=N1)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


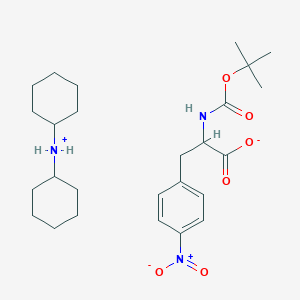
![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
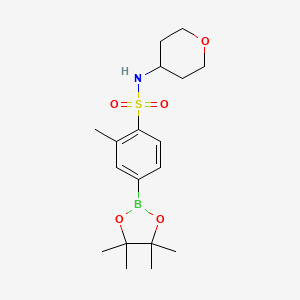
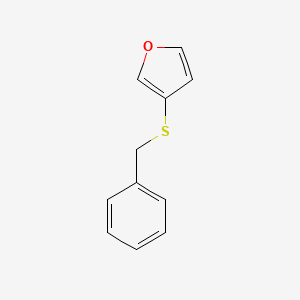
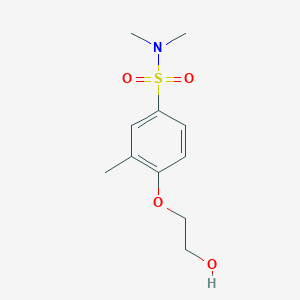

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
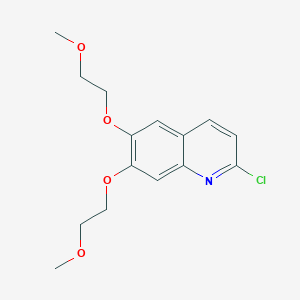
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
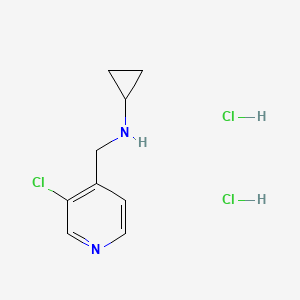
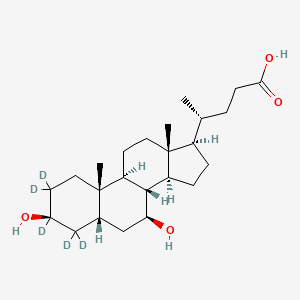

![3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
